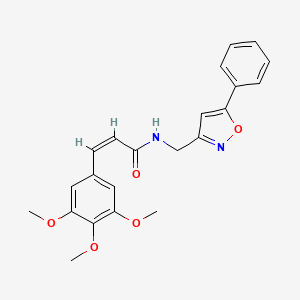

(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(Z)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-26-19-11-15(12-20(27-2)22(19)28-3)9-10-21(25)23-14-17-13-18(29-24-17)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,25)/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGOASJHDQOLME-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.

Formation of the Acrylamide Moiety: The acrylamide moiety can be synthesized through a condensation reaction between an amine and an acrylate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methoxy groups.

Reduction: Reduction reactions could target the isoxazole ring or the acrylamide moiety.

Substitution: Substitution reactions may occur at the phenyl or isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit various biological activities:

-

Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:

- MCF-7 (Breast Cancer) : IC50 = 15.63 µM

- A549 (Lung Cancer) : IC50 = 12.34 µM

- HeLa (Cervical Cancer) : IC50 = 10.45 µM

-

Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against several bacterial strains:

- E. coli : MIC = 32 µg/mL

- S. aureus : MIC = 16 µg/mL

- P. aeruginosa : MIC = 64 µg/mL

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cycloaddition Reactions : Utilizing catalysts such as copper or ruthenium.

- Functional Group Modifications : Employing oxidation and reduction reactions to achieve desired properties.

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against MCF-7 and A549 cell lines, revealing a dose-dependent response with significant apoptosis induction at higher concentrations.

- Antimicrobial Evaluation : Another study focused on its antimicrobial properties against multidrug-resistant bacteria, indicating that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics.

Mechanism of Action

The mechanism of action of (Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

Key Comparisons :

- Anticancer Activity : The target compound’s trimethoxyphenyl group aligns with microtubule-targeting agents like combretastatin , but its isoxazole substituent may redirect activity toward kinase or receptor targets.

- Antifungal Activity : Phthalimide derivatives with 3,4,5-trimethoxyphenyl groups show moderate activity, suggesting the target compound could share this profile .

- Stereochemical Impact : The (Z)-configuration in the acrylamide backbone may alter binding kinetics compared to (E)-isomers like YLT26, which show potent ROS-mediated apoptosis .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Key Insights :

- Prodrug Strategies : Combretastatin derivatives address solubility via phosphate salts, a strategy applicable to the target compound if solubility is a limitation .

Biological Activity

(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an acrylamide moiety with a phenylisoxazole and a trimethoxyphenyl group, suggesting diverse mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O4, with a molecular weight of 364.4 g/mol. The presence of the isoxazole ring is significant as it often contributes to the biological activity of compounds.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C21H20N2O4 |

| Molecular Weight | 364.4 g/mol |

| Functional Groups | Acrylamide, Isoxazole, Trimethoxyphenyl |

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Compounds derived from isoxazole have shown promise in inhibiting tumor growth. For example, certain isoxazole derivatives have been tested against a range of cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations .

- Antimicrobial Properties : Isoxazole derivatives have been linked to antimicrobial activities against various pathogens. Studies suggest that modifications in their structure can enhance their efficacy against bacteria and fungi .

- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell growth and immune responses.

Case Studies

- Antitumor Efficacy : In a study evaluating the cytotoxic effects of various isoxazole derivatives on cancer cell lines, it was found that some compounds exhibited IC50 values ranging from 0.41 to 0.85 μM against CDK1, indicating strong potential for anticancer applications .

- Antimicrobial Testing : A series of isoxazole derivatives were screened for antimicrobial activity against common pathogens. Results indicated significant inhibition at concentrations as low as 50 μM for several compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the isoxazole ring.

- Coupling with the trimethoxyphenyl group.

- Finalization through acrylamide formation.

Synthetic Route Overview

| Step | Reaction Conditions |

|---|---|

| Isoxazole Formation | Cyclization using hydroxylamine hydrochloride |

| Coupling | Reaction with appropriate phenolic precursors |

| Acrylamide Formation | Standard coupling reactions under controlled conditions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

- Methodology : The compound can be synthesized via Knoevenagel condensation, utilizing a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) and an active methylene compound (e.g., cyanoacetamide derivatives). Reaction conditions often involve THF as a solvent, DBU as a base catalyst, and purification via preparative TLC or column chromatography. For stereochemical control (Z-configuration), reaction temperature and base selection are critical, as demonstrated in analogous acrylamide syntheses .

- Optimization : Yield improvements (e.g., 26–61% in similar compounds) require stoichiometric balancing of reagents and extended reaction times (4+ hours) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Techniques :

- 1H/13C NMR : Assign methoxy protons (δ 3.7–3.9 ppm), acrylamide doublet (δ 6.3–8.8 ppm), and isoxazole ring protons .

- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M-H]- ions) with <2 ppm error .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. How can researchers evaluate the compound’s preliminary bioactivity?

- Assays :

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., K562, breast cancer cells) at varying concentrations (µM range) .

- ROS/mitochondrial apoptosis pathways : Measure caspase-3 activation and mitochondrial membrane potential disruption using flow cytometry .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Approach :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability discrepancies.

- Dose optimization : Adjust dosing regimens based on in vitro IC50 values and murine xenograft models .

Q. How do substituents (e.g., methoxy groups, isoxazole rings) influence target binding and selectivity?

- SAR Insights :

- Methoxy groups : Enhance lipophilicity and π-π stacking with hydrophobic kinase pockets, as seen in antifungal analogs .

- Isoxazole moiety : Contributes to hydrogen bonding with residues in enzyme active sites (e.g., kinases, tubulin) .

Q. What crystallographic techniques are suitable for resolving the compound’s stereochemistry and conformation?

- Methods :

- X-ray crystallography : Use SHELX programs (SHELXL/SHELXS) for structure refinement. For Z-configuration, prioritize high-resolution (<1.0 Å) data to resolve double-bond geometry .

- Twinned data handling : Employ SHELXL’s TWIN/BASF commands for challenging crystals .

Q. How can reaction conditions be optimized to suppress (E)-isomer formation during synthesis?

- Key Factors :

- Catalyst choice : DBU promotes kinetic control favoring (Z)-isomers in THF .

- Temperature : Lower temperatures (0–5°C) reduce isomerization .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

- Protocols :

- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

- Long-term stability : Store at -20°C under argon; assess via NMR and mass spectrometry quarterly .

Methodological Considerations

- Contradiction Analysis : Discrepancies in bioactivity between cell lines (e.g., weak activity in K562 vs. potent activity in breast cancer models) may arise from differential expression of molecular targets (e.g., tubulin isoforms). Validate via siRNA knockdown .

- Data Reproducibility : Ensure synthetic batches are ≥95% pure (HPLC) and characterized identically across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.